rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride
Description
rac-(1R,4R,5R)-5-Methyl-2-azabicyclo[2.2.1]heptane hydrochloride is a chiral bicyclic amine hydrochloride salt characterized by a rigid norbornane-like scaffold. The compound features a nitrogen atom at position 2 (2-aza) and a methyl substituent at position 5 within the bicyclo[2.2.1]heptane framework. Its molecular formula is inferred as C₇H₁₂ClN (molecular weight ≈145.63 g/mol), though explicit data is absent in the provided evidence . The "rac" prefix suggests a racemic mixture, though stereochemical descriptors (1R,4R,5R) indicate a defined configuration, which may reflect a resolved enantiomer. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, leveraging its constrained geometry to modulate bioactivity and selectivity .
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-5-2-7-3-6(5)4-8-7;/h5-8H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1 |
InChI Key |
AJLFTSVATQLEOU-FNCXLRSCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2C[C@H]1CN2.Cl |
Canonical SMILES |
CC1CC2CC1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The synthesis begins with forming the 2-azabicyclo[2.2.1]heptane scaffold through Diels-Alder cycloaddition between a diene (e.g., cyclopentadiene) and a nitrogen-containing dienophile (e.g., pyridine derivatives). Alternative routes employ lactamization cascades using functionalized proline esters under basic conditions to achieve regioselective ring closure.
Table 1: Bicyclic Core Synthesis Comparison
| Method | Reagents/Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Diels-Alder | Cyclopentadiene, pyridine, Δ 80°C | 62–68 | Scalability for bulk synthesis |
| Lactamization Cascade | KOtBu, THF, -20°C to RT | 55–60 | Stereochemical fidelity |
Nitrogen Atom Incorporation
Post-cyclization, the nitrogen atom is introduced via nucleophilic substitution using ammonia or alkylamines. In industrial protocols, reductive amination of ketone intermediates with NaBH₃CN or H₂/Pd-C achieves higher atom economy.
Methylation and Hydroxylation
The 5-position modifications involve:
- Methylation : CH₃I/K₂CO₃ in DMF at 50°C (85% yield)
- Hydroxylation : OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/H₂O (7:3), 0°C → RT
Critical Parameter : Hydroxylation requires strict temperature control to prevent over-oxidation.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether, yielding the hydrochloride salt with >98% purity after recrystallization from ethanol/ethyl acetate.
Industrial-Scale Production
Table 2: Lab vs. Industrial Synthesis Parameters
| Parameter | Lab Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature Control | Oil bath | Jacketed reactors (±0.5°C) |
| Throughput | 50–100 g/batch | 5–10 kg/hour |
| Solvent Recovery | 70–75% | 95% (closed-loop systems) |
Stereochemical Control and Analysis
The rac-(1R,4R,5R) configuration is confirmed through:
- X-ray crystallography (SHELX refinement)
- Chiral HPLC : Chiralpak® AD-H column, hexane/IPA/DEA (90:10:0.1), 1 mL/min
- NOESY NMR : Correlates axial/equatorial substituent orientations
Optimization Strategies
Table 3: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε 4.0–7.5 (THF/dioxane) | Minimizes side reactions |
| Stoichiometry | 1.2 eq methylating agent | Completes methylation |
| pH during salt formation | 2.5–3.0 | Prevents free base hydrolysis |
Case Studies in Process Development
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or other nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content .
Scientific Research Applications
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Physicochemical and Pharmacological Properties
- Polarity: The 2-oxa analog (C₅H₁₀ClNO) is more polar than the target compound due to the oxygen atom, affecting solubility and membrane permeability .
- Basicity : Diazabicyclo derivatives (e.g., 2,5-diaza) exhibit higher basicity, making them suitable for catalytic or ligand applications .
- Bioactivity : Fluorinated variants (C₆H₁₀ClFN) show improved metabolic stability, often used in kinase inhibitors or CNS-targeted drugs .
Commercial Availability and Purity
- Target Compound : Available from vendors like PharmaBlock and Aladdin Scientific, though purity data is unspecified .
- (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl : Sold by Matrix (97% purity) and Combi-Blocks (98% purity) .
- Enantiomeric Variants : (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl (CAS 31560-06-2) is available at 98% purity, highlighting the importance of stereochemistry in applications .
Biological Activity
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the presence of a nitrogen atom within its ring system, which is significant for its interaction with biological targets. The molecular formula is , with a molar mass of approximately 185.69 g/mol. The compound's structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN |
| Molar Mass | 185.69 g/mol |
| LogP | 1.39 |
| Polar Surface Area | 25 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its bicyclic structure allows it to fit into specific active sites, potentially modulating their activity.
Potential Targets
- Neurotransmitter Receptors : The compound may act on neurotransmitter systems, particularly those involving acetylcholine and dopamine.
- Enzymatic Pathways : It has been studied for its influence on enzymes involved in metabolic pathways.
Pharmacological Studies
Numerous studies have investigated the pharmacological effects of this compound:
-
CNS Activity : Research indicates that this compound exhibits central nervous system (CNS) activity, potentially functioning as an analgesic or anxiolytic agent.
- Case Study : In a study involving animal models, administration of the compound resulted in significant reductions in pain responses compared to control groups, suggesting analgesic properties.
-
Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in behavioral models.
- Research Findings : A study published in Journal of Medicinal Chemistry reported that the compound showed efficacy in reducing depressive-like behaviors in mice subjected to stress tests.
-
Antimicrobial Activity : Some investigations have highlighted its potential antimicrobial properties against various bacterial strains.
- Case Study : In vitro assays demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| rac-(1R,4S)-2-Azabicyclo[2.2.1]heptane | Moderate CNS activity |
| (1S,4S)-5-Methyl-2-azabicyclo[2.2.1]heptane | Lower antimicrobial activity |
| (1S,4R)-5-Aminobicyclo[2.2.1]heptane | Notable antidepressant effects |
Q & A
Q. What are the established synthetic routes for rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptane hydrochloride, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of a bicyclic precursor under acidic or basic conditions. For example, cyclization of a linear amine precursor using strong acids (e.g., HCl) or bases can form the bicyclo[2.2.1]heptane core. Key steps include:
- Precursor selection : Use of enantiomerically pure starting materials to control stereochemistry.
- Cyclization optimization : Temperature control (e.g., reflux in ethanol) and reaction time (12–24 hours) to minimize side products.
- Purification : Crystallization or chromatography to isolate the hydrochloride salt with >95% purity .
Yield improvements (60–80%) are achieved by optimizing solvent polarity and stoichiometry of reagents .
Q. How can researchers characterize the stereochemical configuration and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute stereochemistry and confirms bicyclic ring conformation .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol (90:10) .
- NMR spectroscopy : H and C NMR distinguish diastereomers; coupling constants (e.g., ) validate bridgehead substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 177.63) .
Q. What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) to prevent hygroscopic degradation .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <2% impurity formation when stored in amber glass vials .
Advanced Research Questions
Q. What strategies are effective for achieving stereochemical control in bicyclic amine synthesis?
Methodological Answer:
- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization to enforce endo vs. exo selectivity .
- Dynamic kinetic resolution : Racemization of intermediates under basic conditions allows preferential crystallization of the desired enantiomer .
- Computational modeling : DFT calculations predict transition-state energies to optimize stereochemical outcomes .
Q. How does the compound interact with biological targets, and what methodologies validate these mechanisms?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., H-labeled ligands) measure affinity for neurotransmitter receptors (e.g., σ-1 receptors, IC ~50 nM) .
- Molecular docking : Simulations (AutoDock Vina) predict binding poses in hydrophobic pockets of target proteins .
- In vitro functional assays : Calcium flux or cAMP assays quantify agonist/antagonist activity .
Q. How can computational modeling accelerate reaction design for analogous bicyclic compounds?
Methodological Answer:
- Reaction path screening : Quantum mechanical calculations (Gaussian 16) identify low-energy pathways for cyclization .
- Machine learning : Training models on existing bicyclic amine datasets predict optimal solvents/catalysts for new syntheses .
- Solvent effect modeling : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents .
Q. How should researchers resolve contradictions in literature data (e.g., varying synthetic yields or bioactivity)?
Methodological Answer:
- Reproducibility protocols : Replicate experiments under standardized conditions (e.g., 1.0 M HCl, 70°C) to assess yield variability .
- Meta-analysis : Compare crystallographic data (CCDC entries) to identify structural discrepancies influencing bioactivity .
- Cross-validation : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities reported in conflicting studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
